Cariprazine

Description

Structure

3D Structure

Properties

IUPAC Name |

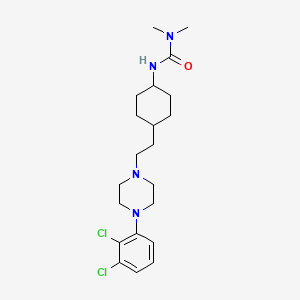

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWSJANDNDDRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232867 | |

| Record name | Cariprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839712-12-8 | |

| Record name | Cariprazine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cariprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cariprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARIPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6RJL8B278 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cariprazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cariprazine's Mechanism of Action in Schizophrenia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cariprazine is an atypical antipsychotic distinguished by its unique and complex pharmacodynamic profile, which is primarily characterized by its partial agonism at dopamine D₂ and D₃ receptors, with a notable preference for the D₃ subtype.[1][2][3] This document provides a comprehensive technical overview of the molecular and cellular mechanisms underlying this compound's therapeutic effects in schizophrenia. It delves into its receptor binding and functional activity, the role of its active metabolites, its impact on downstream signaling pathways, and its influence on various neurotransmitter systems. The guide is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate pharmacology of this third-generation antipsychotic.

Receptor Binding Profile and Functional Activity

This compound's therapeutic efficacy is rooted in its distinct interactions with a range of G-protein coupled receptors (GPCRs). Its primary mechanism involves partial agonism at dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ receptors, coupled with antagonism at serotonin 5-HT₂ₐ and 5-HT₂ₑ receptors.[3][4] A key feature that differentiates this compound from other atypical antipsychotics is its approximately six- to eight-fold higher in vitro affinity for the D₃ receptor compared to the D₂ receptor.

Quantitative Receptor Binding and Functional Data

The binding affinities (Ki), functional potencies (EC₅₀/IC₅₀), and maximal effects (Eₘₐₓ) of this compound and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), have been extensively characterized. Both metabolites exhibit a receptor binding profile similar to the parent compound, contributing to this compound's overall clinical effect.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy (Eₘₐₓ % vs Dopamine) |

| This compound | Dopamine D₃ | 0.085 - 0.3 | Partial Agonist | 5.52 / 4190 (biphasic) | ~30% |

| Dopamine D₂L | 0.49 - 0.71 | Partial Agonist | ~7.5 (inhibition of firing) | 20-30% less than dopamine | |

| Serotonin 5-HT₁ₐ | 1.4 - 2.6 | Partial Agonist | - | Full agonist | |

| Serotonin 5-HT₂ₑ | 0.58 - 1.1 | Antagonist | - | - | |

| Serotonin 5-HT₂ₐ | 18.8 | Antagonist | - | - | |

| Histamine H₁ | 23.3 | Antagonist | - | - | |

| Serotonin 5-HT₂C | 134 | Antagonist | - | - | |

| Adrenergic α₁ | 155 | Antagonist | - | - | |

| DCAR | Dopamine D₃ | Higher than this compound | Partial Agonist | Lower potency than this compound | Comparable to this compound |

| Dopamine D₂ | - | Partial Agonist | Comparable to this compound | Comparable to this compound | |

| Serotonin 5-HT₁ₐ | - | Partial Agonist | Lower potency than this compound | Partial agonist | |

| DDCAR | Dopamine D₃ | Higher than this compound | Partial Agonist | Lower potency than this compound | Comparable to this compound |

| Dopamine D₂ | - | Partial Agonist | Comparable to this compound | Comparable to this compound | |

| Serotonin 5-HT₁ₐ | - | Full Agonist | Comparable to this compound | Full agonist |

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies in patients with schizophrenia have confirmed this compound's high and preferential occupancy of D₃ receptors in the brain. At clinically relevant doses, this compound achieves substantial occupancy of both D₂ and D₃ receptors.

| Dose | D₂ Receptor Occupancy | D₃ Receptor Occupancy | Reference |

| 1 mg/day | 45% | 76% | |

| 1.5 mg/day | 69% | 69% | |

| 3 mg/day | 79% | 92% | |

| 12 mg/day | ~100% | ~100% |

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of this compound and its metabolites for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO cells transfected with human D₂L receptors) are prepared.

-

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) at a fixed concentration and varying concentrations of the test compound (this compound, DCAR, or DDCAR).

-

Equilibrium: The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor. The IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) is calculated from concentration-response curves. The Ki value is then derived using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[¹¹C]-(+)-PHNO Positron Emission Tomography (PET) Imaging

Objective: To measure in vivo dopamine D₂ and D₃ receptor occupancy by this compound in the human brain.

Methodology:

-

Subject Selection: Patients with a diagnosis of schizophrenia are recruited for the study.

-

Radioligand: The D₃-preferring agonist radioligand [¹¹C]-(+)-PHNO is used.

-

Scanning Protocol: Each subject undergoes a baseline PET scan prior to drug administration and subsequent scans at specified time points after receiving this compound.

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma, which serves as the input function for kinetic modeling.

-

Image Acquisition and Analysis: Dynamic PET images are acquired over a period of time (e.g., 90 minutes). Regions of interest (ROIs) corresponding to D₂-rich (e.g., caudate, putamen) and D₃-rich (e.g., substantia nigra, ventral striatum) brain areas are delineated on co-registered magnetic resonance images (MRIs).

-

Quantification of Receptor Occupancy: The binding potential (BPₙₖ) of the radioligand is calculated for each ROI at baseline and post-dosing. Receptor occupancy is then calculated as the percentage reduction in BPₙₖ from baseline.

Signaling Pathways and Downstream Effects

This compound's partial agonism results in a modulatory effect on dopamine signaling. In a state of dopamine hyper-activity (as hypothesized in the mesolimbic pathway in schizophrenia), this compound acts as a functional antagonist. Conversely, in a state of dopamine hypo-activity (as hypothesized in the mesocortical pathway), it acts as a functional agonist.

G-protein and β-arrestin Signaling

This compound exhibits functional selectivity or "biased agonism" at the D₂ receptor, showing differential effects on G-protein-dependent and β-arrestin-mediated signaling pathways. While it acts as a partial agonist in G-protein-dependent pathways (e.g., inhibition of cAMP production), it shows very weak partial agonist activity in β-arrestin 2 recruitment assays. This biased antagonism of the D₂R/β-arrestin 2 interaction may contribute to its therapeutic profile and a lower incidence of certain side effects.

Modulation of Neurotransmitter Systems

In vivo microdialysis studies in animal models have demonstrated that this compound can modulate the release of several key neurotransmitters implicated in schizophrenia.

Experimental Workflow: In Vivo Microdialysis

Studies using this technique have shown that this compound can increase the efflux of dopamine, norepinephrine, and serotonin in brain regions such as the nucleus accumbens and hippocampus. Furthermore, in a phencyclidine (PCP) model of schizophrenia, this compound dose-dependently attenuated the PCP-induced increases in extracellular levels of glutamate, dopamine, noradrenaline, and serotonin in the medial prefrontal cortex.

Electrophysiological Effects

In vivo electrophysiology studies in rats have shown that this compound modulates the firing activity of dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc). Intravenous administration of this compound partially inhibits the firing of dopaminergic neurons in both regions, an effect that is prevented by a D₂ receptor antagonist but not a D₃ receptor antagonist, suggesting a primary role for D₂ receptors in this effect.

Impact on Negative and Cognitive Symptoms

A significant aspect of this compound's clinical profile is its potential to improve the negative and cognitive symptoms of schizophrenia, which are often poorly addressed by other antipsychotics. This therapeutic benefit is thought to be, at least in part, mediated by its high affinity and partial agonist activity at D₃ receptors.

Animal Models of Cognitive Dysfunction

The pro-cognitive effects of this compound have been evaluated in various rodent models of schizophrenia-related cognitive deficits.

Experimental Paradigms:

-

Novel Object Recognition Test (NORT): Assesses recognition memory. This compound has been shown to increase the recognition index in scopolamine-induced memory impairment models.

-

T-maze and Y-maze: Evaluate spatial working memory. This compound increased the working memory index and the percentage of spontaneous alternation in these tasks.

-

Passive Avoidance Tasks: Measure learning and memory. This compound improved both short-term and long-term memory retention.

These preclinical findings suggest that this compound's unique pharmacology, particularly its action at D₃ and 5-HT₁ₐ receptors, contributes to its cognitive-enhancing properties.

Conclusion

This compound's mechanism of action in schizophrenia is multifaceted, extending beyond simple D₂ receptor antagonism. Its high-affinity partial agonism at D₃ receptors, combined with its interactions with D₂ and various serotonin receptors, provides a unique pharmacological profile. This profile is believed to underlie its broad-spectrum efficacy, including its potential benefits for the challenging-to-treat negative and cognitive symptoms of schizophrenia. The ongoing elucidation of its complex signaling and neurochemical effects continues to provide valuable insights into the pathophysiology of schizophrenia and the development of novel therapeutic strategies.

References

Cariprazine's Dopamine D3 Receptor Partial Agonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of cariprazine's interaction with the dopamine D3 receptor (D3R), a key aspect of its unique pharmacological profile. This compound is an atypical antipsychotic that functions as a partial agonist at both D2 and D3 receptors, but with a notable preference for the D3 subtype.[1][2][3] This document collates quantitative data, details common experimental methodologies used to characterize this activity, and visualizes relevant pathways and workflows.

Core Mechanism of Action

This compound's therapeutic effects are hypothesized to be mediated, in large part, by its partial agonism at D2 and D3 receptors.[1][2] Unlike full agonists that elicit a maximal receptor response or antagonists that block any response, partial agonists produce a submaximal response. This allows this compound to act as a functional antagonist in a hyperdopaminergic environment (such as in the mesolimbic pathway in psychosis) and as a functional agonist in a hypodopaminergic environment (such as in the prefrontal cortex, potentially improving negative and cognitive symptoms). This compound's high affinity for the D3 receptor, which is more potent than that of dopamine itself, ensures significant receptor blockade even in the presence of the endogenous ligand.

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily coupled to Gi/Go proteins. Activation of the D3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The receptor is also known to modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters that define this compound's interaction with dopamine D3 and D2 receptors. This data is compiled from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities (Ki) and Functional Potencies (EC50) of this compound and its Metabolites

| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (pEC50 / EC50) | Intrinsic Activity (Emax) | Reference(s) |

| This compound | Human D3 | 0.085 - 0.3 | pEC50: 8.58 | 71% (cAMP inhibition) | |

| Human D2L | 0.49 - 0.71 | pEC50: 8.50 | 30% (IP production) | ||

| Human D2S | 0.49 | - | - | ||

| Desmethyl-cariprazine (DCAR) | Human D3 | ~21-fold selective vs D2L | Partial Agonist | - | |

| Didesmethyl-cariprazine (DDCAR) | Human D3 | ~25-fold selective vs D2L | Partial Agonist | Lower than this compound at D2 |

Note: Ki values represent the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. pEC50 is the negative logarithm of the EC50 value, which is the concentration of a drug that gives half-maximal response.

Table 2: In Vivo Receptor Occupancy of this compound in Humans

| Daily Dose | Receptor | Mean Occupancy | EC50 (Plasma) | Study Population | Reference(s) |

| 1 mg/day (after 15 days) | D3 | 76% | 3.84 nM | Patients with Schizophrenia | |

| D2 | 45% | 13.03 nM | Patients with Schizophrenia | ||

| 3 mg/day (after 15 days) | D3 | 92% | 3.84 nM | Patients with Schizophrenia | |

| D2 | 79% | 13.03 nM | Patients with Schizophrenia | ||

| 12 mg/day (after 15 days) | D3 | ~100% | - | Patients with Schizophrenia | |

| D2 | ~100% | - | Patients with Schizophrenia |

Note: Receptor occupancy was determined using Positron Emission Tomography (PET) with the radioligand [11C]-(+)-PHNO.

Experimental Protocols

The characterization of this compound's D3 receptor partial agonist activity involves a variety of experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the D3 receptor (IC50), from which the Ki value is calculated.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor.

-

Radioligand, e.g., [3H]spiperone or [3H]-N-methylspiperone.

-

Test compound: this compound.

-

Non-specific binding control: a high concentration of a known D3 antagonist (e.g., 10 µM haloperidol).

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation (typically 20-25 µg protein per well), the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of this compound.

-

Controls: Include wells for total binding (no competing ligand) and non-specific binding (with a high concentration of a competing ligand like haloperidol).

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of this compound to generate a competition curve. The IC50 is determined from this curve using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the D3 receptor signaling pathway.

Objective: To determine if this compound acts as an agonist, antagonist, or partial agonist at the D3 receptor by measuring its effect on cAMP levels.

Materials:

-

A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1).

-

Forskolin (an adenylyl cyclase activator).

-

A full D3 agonist (e.g., dopamine or quinpirole).

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, luciferase reporter, or ELISA-based).

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and grow to an appropriate confluency.

-

Agonist Mode: To test for agonist or partial agonist activity, treat the cells with varying concentrations of this compound. In parallel, treat cells with a known full agonist to establish the maximum possible response.

-

Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound, and then stimulate them with a fixed concentration of a full D3 agonist (e.g., at its EC80).

-

cAMP Stimulation (for Gi-coupled receptors): Add forskolin to all wells to stimulate adenylyl cyclase and produce a measurable baseline of cAMP. The activation of the Gi-coupled D3 receptor will inhibit this forskolin-induced cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes at 37°C).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection method.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP levels against the log concentration of this compound. A dose-dependent decrease in forskolin-stimulated cAMP indicates agonist activity. The potency (EC50) and efficacy (Emax, relative to the full agonist) can be determined. This compound's Emax being less than that of the full agonist confirms its partial agonist nature.

-

Antagonist Mode: Plot the cAMP levels against the log concentration of this compound. A dose-dependent reversal of the full agonist's effect indicates antagonist activity. The pKb can be calculated.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's D3 receptor activity.

Caption: Dopamine D3 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Logic of this compound's Partial Agonism.

Conclusion

This compound's distinct pharmacological profile is defined by its high-affinity partial agonism at dopamine D3 receptors. This preferential binding and functional activity allow it to modulate dopaminergic tone in a state-dependent manner, which is thought to underlie its broad efficacy in treating various symptoms of psychiatric disorders. The experimental methodologies and quantitative data presented in this guide provide a framework for the continued investigation and understanding of this important therapeutic agent.

References

Cariprazine's Interaction with the Serotonin 5-HT1A Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariprazine, an atypical antipsychotic, exhibits a complex pharmacodynamic profile characterized by its potent partial agonism at dopamine D2 and D3 receptors. However, its interaction with the serotonin 5-HT1A receptor is a significant component of its mechanism of action, contributing to its therapeutic effects in schizophrenia and bipolar disorder. This technical guide provides an in-depth analysis of this compound's binding profile, functional activity, and associated signaling pathways at the serotonin 5-HT1A receptor, supported by detailed experimental methodologies.

Data Presentation: Quantitative Analysis of this compound's 5-HT1A Receptor Binding and Functional Profile

The following tables summarize the key quantitative parameters defining the interaction of this compound and its metabolites with the human and rat 5-HT1A receptors.

Table 1: Receptor Binding Affinity of this compound and its Metabolites at the 5-HT1A Receptor

| Compound | Species | Receptor Source | Radioligand | Ki (nM) | pKi | Reference |

| This compound | Human | Recombinant | [3H]-8-OH-DPAT | 2.6 | 8.59 | [1] |

| This compound | Rat | Hippocampal Membranes | [3H]-8-OH-DPAT | - | 8.34 | [1] |

| Desmethyl-cariprazine (DCAR) | Human | Recombinant | Not Specified | Data not available | - | |

| Didesmethyl-cariprazine (DDCAR) | Human | Recombinant | Not Specified | Data not available | - |

Table 2: Functional Activity of this compound and its Metabolites at the 5-HT1A Receptor

| Compound | Assay Type | Species/Cell Line | Parameter | Value | Emax (%) | Reference |

| This compound | Inositol Phosphate Formation | Not Specified | pEC50 | 8.5 | 30 | [1][2] |

| This compound | cAMP Inhibition | HEK-293 | EC50 (nM) | 1.4 | Partial Agonist | [2] |

| Desmethyl-cariprazine (DCAR) | cAMP Inhibition | Not Specified | - | Partial Agonist | - | |

| Didesmethyl-cariprazine (DDCAR) | cAMP Inhibition | Not Specified | - | Full Agonist | - | |

| This compound | In vivo electrophysiology (DRN) | Rat | - | Autoreceptor Agonist | - | |

| This compound | In vivo electrophysiology (Hippocampus) | Rat | - | Full Agonist | - |

Note: Emax values are relative to the full agonist serotonin (5-HT).

Signaling Pathways

The serotonin 5-HT1A receptor is a classical G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by an agonist, such as this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels. While this compound has been investigated for biased agonism at dopamine D2 receptors, its potential for biased signaling at the 5-HT1A receptor, particularly concerning β-arrestin recruitment, remains an area for further investigation.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a representative method for determining the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus) are prepared by homogenization and centrifugation.

-

Assay Setup: For each concentration of this compound, triplicate tubes are prepared for total binding (radioligand only), non-specific binding (radioligand + saturating concentration of a known 5-HT1A ligand, e.g., serotonin), and competition (radioligand + this compound).

-

Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation and can be used to determine the potency (EC50) and efficacy (Emax) of this compound as a 5-HT1A receptor agonist.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: The assay is typically performed in a buffer containing GDP, MgCl2, and NaCl.

-

Incubation: Membranes are incubated with varying concentrations of this compound, followed by the addition of [35S]GTPγS.

-

Filtration and Washing: Similar to the radioligand binding assay.

-

Quantification and Analysis: The amount of bound [35S]GTPγS is quantified. The EC50 and Emax values are determined from the concentration-response curve. The Emax is typically expressed as a percentage of the stimulation produced by a full agonist like serotonin.

cAMP Inhibition Assay

This whole-cell functional assay measures the ability of this compound to inhibit the production of cAMP, a downstream effector of the 5-HT1A receptor signaling pathway.

Methodology:

-

Cell Culture: Cells expressing the 5-HT1A receptor are cultured and seeded into microplates.

-

Incubation with Compound: Cells are incubated with varying concentrations of this compound.

-

Stimulation: Adenylyl cyclase is stimulated with an agent such as forskolin to increase basal cAMP levels.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined, along with the maximal inhibition (Emax).

Conclusion

This compound demonstrates moderate affinity and partial agonist activity at the serotonin 5-HT1A receptor. This interaction, primarily through the Gαi/o pathway leading to cAMP inhibition, is a key component of its multifaceted pharmacological profile. While the parent compound exhibits low intrinsic efficacy, its active metabolites show greater agonism, suggesting a complex in vivo effect. Further research into the potential for biased agonism at the 5-HT1A receptor could provide deeper insights into the nuanced therapeutic actions of this compound. The experimental protocols outlined provide a framework for the continued investigation of this compound and other novel compounds targeting the 5-HT1A receptor.

References

The Preclinical Odyssey of Cariprazine: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its unique pharmacological profile, characterized by dopamine D3-preferring D2/D3 receptor partial agonism, distinguishes it from other antipsychotics and is believed to contribute to its efficacy, particularly against negative and cognitive symptoms of schizophrenia.[3][4][5] This in-depth technical guide delineates the preclinical discovery and development of this compound, providing a comprehensive overview of its mechanism of action, key in vitro and in vivo studies, and the experimental methodologies that underpinned its journey from laboratory to clinic.

Mechanism of Action: A D3-Preferring Partial Agonist

This compound's primary mechanism of action is its partial agonism at dopamine D2 and D3 receptors, with a notably higher affinity for the D3 subtype. It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonist activity at 5-HT2B and 5-HT2A receptors. This multi-receptor engagement is thought to modulate dopaminergic and serotonergic neurotransmission in key brain circuits implicated in psychosis and mood regulation.

Dopamine D2/D3 Receptor Partial Agonism

As a partial agonist, this compound acts as a functional modulator of the dopamine system. In states of excessive dopaminergic activity, characteristic of the positive symptoms of schizophrenia, it acts as a functional antagonist, reducing receptor stimulation. Conversely, in areas with low dopamine levels, which may be associated with negative and cognitive symptoms, it provides a degree of receptor stimulation, acting as a functional agonist.

dot

Serotonin 5-HT1A Receptor Partial Agonism

This compound's partial agonism at 5-HT1A receptors is another key feature of its pharmacological profile. 5-HT1A receptors are involved in mood and anxiety regulation. Partial agonism at these receptors is thought to contribute to this compound's potential anxiolytic and antidepressant effects.

dot

In Vitro Pharmacology

The preclinical evaluation of this compound involved a battery of in vitro assays to characterize its binding affinity and functional activity at various neurotransmitter receptors.

Receptor Binding Affinity

Radioligand binding assays were employed to determine the affinity of this compound and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), for a wide range of receptors. The results, expressed as inhibition constants (Ki), are summarized in the table below.

| Receptor | This compound Ki (nM) | DCAR Ki (nM) | DDCAR Ki (nM) | Reference(s) |

| Dopamine | ||||

| D2L | 0.49 - 0.69 | ~0.98 | ~1.38 | |

| D2S | 0.69 | - | - | |

| D3 | 0.085 - 0.3 | ~0.04 | ~0.17 | |

| Serotonin | ||||

| 5-HT1A | 1.4 - 2.6 | ~2.8 | ~5.2 | |

| 5-HT2A | 18.8 | ~37.6 | ~37.6 | |

| 5-HT2B | 0.58 - 1.1 | ~1.16 | ~1.16 | |

| 5-HT2C | 134 | - | - | |

| Histamine | ||||

| H1 | 23.3 | - | - | |

| Adrenergic | ||||

| α1 | 155 | - | - | |

| Cholinergic | ||||

| Muscarinic | >1000 (IC50) | - | - |

Note: Ki values can vary slightly between studies due to different experimental conditions.

Experimental Protocol: Radioligand Binding Assays

-

Principle: These assays measure the ability of a test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for a specific receptor.

-

General Procedure:

-

Membrane Preparation: Membranes from cells expressing the target receptor or from specific brain regions are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Activity

Functional assays were conducted to determine whether this compound acts as an agonist, antagonist, or partial agonist at its primary target receptors.

| Assay | Receptor | This compound Activity | EC50/IC50/pKi | Reference(s) |

| [35S]GTPγS Binding | D2 (human) | Antagonist | pKb = 9.12 | |

| D3 (human) | Antagonist | pKb = 9.5 | ||

| 5-HT1A (rat hippocampus) | Partial Agonist | pEC50 = 8.34 | ||

| cAMP Accumulation | D2L (human) | Partial Agonist | pEC50 = 8.50 (IP production) | |

| D3 (human) | Partial Agonist | pEC50 = 8.58 | ||

| β-arrestin Recruitment | D2 (human) | Very Weak Partial Agonist | - |

Experimental Protocols: Functional Assays

-

[35S]GTPγS Binding Assay:

-

Principle: This assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

-

General Procedure:

-

Cell membranes expressing the receptor of interest are incubated with the test compound, GDP, and [35S]GTPγS.

-

The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.

-

Agonists stimulate [35S]GTPγS binding, while antagonists block agonist-stimulated binding.

-

-

-

cAMP Accumulation Assay:

-

Principle: This assay measures the downstream effect of GPCR activation on the production of the second messenger, cyclic adenosine monophosphate (cAMP). D2 and D3 receptors are typically Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. 5-HT1A receptors are also Gi/o-coupled.

-

General Procedure:

-

Cells expressing the target receptor are treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

The cells are then stimulated with an agent that increases basal cAMP levels (e.g., forskolin) in the presence or absence of the test compound.

-

The intracellular cAMP concentration is measured using various methods, such as competitive immunoassays (e.g., HTRF).

-

-

In Vivo Pharmacology: Animal Models

A range of animal models were utilized to assess the antipsychotic, antidepressant, and pro-cognitive effects of this compound.

Models of Antipsychotic-like Activity

-

Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This is considered a predictive model for antipsychotic efficacy.

-

Experimental Protocol:

-

Training: Rats are trained in a shuttle box to avoid a mild foot shock, which is preceded by a conditioned stimulus (e.g., a light or tone).

-

Testing: After administration of the test compound, the animal is placed back in the shuttle box. The number of successful avoidances and escapes is recorded. Antipsychotic-like compounds are expected to decrease avoidance responses at doses that do not affect escape responses.

-

-

Models of Cognitive Impairment in Schizophrenia

-

Phencyclidine (PCP)-Induced Deficits: PCP, an NMDA receptor antagonist, is used to induce behavioral and cognitive deficits in rodents that mimic some aspects of schizophrenia.

-

Novel Object Recognition (NOR) Test: This test assesses recognition memory.

-

Experimental Protocol:

-

Habituation: Rats are habituated to an open-field arena.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them.

-

Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. PCP administration typically impairs this preference, and effective pro-cognitive drugs are expected to reverse this deficit.

-

This compound Administration: In a study by Neill et al. (2016), rats were administered this compound (0.05, 0.1, or 0.25 mg/kg, PO) following sub-chronic PCP treatment (2mg/kg, IP for 7 days).

-

-

-

dot

Models of Negative Symptoms and Depression

-

Chronic Stress Models: These models are used to induce anhedonia-like and anxiety-like behaviors in rodents, which are relevant to the negative symptoms of schizophrenia and depression. This compound has been shown to reverse these deficits in a dopamine D3 receptor-dependent manner.

Preclinical Development and Lead Optimization

The discovery of this compound was the result of a targeted drug discovery program aimed at developing a D3-preferring D2/D3 partial agonist. The lead optimization process likely involved synthesizing and screening numerous analogs to achieve the desired pharmacological profile, including high affinity and selectivity for the D3 receptor, appropriate partial agonist activity, and favorable pharmacokinetic properties. While specific details of the lead optimization process are often proprietary, the general workflow for such a program is outlined below.

dot

Conclusion

The preclinical discovery and development of this compound was a comprehensive and systematic process that successfully identified a novel antipsychotic with a unique D3-preferring D2/D3 partial agonist profile. Extensive in vitro and in vivo studies established its mechanism of action and demonstrated its potential efficacy in treating not only the positive symptoms of schizophrenia but also the more challenging negative and cognitive domains. The detailed understanding of its preclinical pharmacology provides a strong foundation for its clinical application and ongoing research into its full therapeutic potential.

References

- 1. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 3. This compound exerts antimanic properties and interferes with dopamine D2 receptor β-arrestin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Chemical Structure of Cariprazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariprazine, an atypical antipsychotic, has emerged as a significant therapeutic agent for the management of schizophrenia and bipolar I disorder. Marketed under brand names such as Vraylar® and Reagila®, its unique pharmacological profile distinguishes it from other antipsychotics. This compound acts as a potent partial agonist at dopamine D2 and D3 receptors, with a preference for the D3 receptor, and as a partial agonist at the serotonin 5-HT1A receptor.[1] Additionally, it functions as an antagonist at serotonin 5-HT2A and 5-HT2B receptors.[2][3] This multimodal mechanism of action is thought to contribute to its efficacy in treating a broad range of symptoms, including positive and negative symptoms of schizophrenia, as well as manic and depressive episodes in bipolar disorder.[4]

This technical guide provides an in-depth overview of the synthesis and chemical structure of this compound, tailored for professionals in drug development and research. It includes detailed experimental protocols for its synthesis, quantitative data presented in a structured format, and a visualization of its complex signaling pathways.

Chemical Structure

This compound's chemical name is trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl}-N',N'-dimethylurea. Its chemical formula is C21H32Cl2N4O, with a molecular weight of 427.41 g/mol .[2] The structure comprises a central trans-cyclohexyl ring linking a dimethylurea moiety and a 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl side chain. The trans configuration of the cyclohexane ring is a critical stereochemical feature for its pharmacological activity.

Key Structural Features:

-

2,3-Dichlorophenylpiperazine: This group is crucial for the interaction with dopamine and serotonin receptors.

-

trans-Cyclohexylethylamine: This linker provides the appropriate spatial orientation for receptor binding.

-

N,N-Dimethylurea: This moiety contributes to the overall physicochemical properties of the molecule.

Synthesis of this compound

The synthesis of this compound can be accomplished through various routes. A common and efficient approach involves a multi-step process starting from readily available precursors. The following sections detail a representative synthetic pathway, including experimental protocols for key intermediates and the final product.

Synthetic Workflow

The overall synthetic strategy can be visualized as a convergent synthesis, where key fragments are prepared separately and then coupled in the final steps.

Experimental Protocols

Step 1: Synthesis of trans-4-Aminocyclohexyl Acetic Acid Ethyl Ester Hydrochloride

This key intermediate is synthesized from 4-nitrophenylacetic acid through a two-step hydrogenation process followed by esterification.

-

Protocol:

-

Hydrogenation of 4-Nitrophenylacetic Acid: 4-Nitrophenylacetic acid is hydrogenated in a protic solvent (e.g., water) in the presence of a Palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in two stages: first at a lower temperature (40-50 °C) and pressure (0.1-0.6 bar) to reduce the nitro group to an amine, followed by a higher temperature (50-60 °C) and pressure (1-4 bar) to hydrogenate the aromatic ring. This process yields a mixture of cis and trans isomers of 4-aminocyclohexyl acetic acid.

-

Esterification and Isomer Separation: The resulting 4-aminocyclohexyl acetic acid is then subjected to esterification by refluxing in ethanolic hydrochloric acid for 1-3 hours. Upon cooling and addition of a suitable solvent like acetonitrile, the desired trans isomer precipitates as the hydrochloride salt and can be isolated by filtration.

-

Step 2: Synthesis of 1-(2,3-Dichlorophenyl)piperazine

This intermediate is prepared by the condensation of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.

-

Protocol:

-

A mixture of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is heated at an elevated temperature (e.g., 120-220 °C) to induce cyclization.

-

The reaction mixture is then treated with a base to neutralize the hydrochloride salt.

-

The product is extracted with an organic solvent and purified by distillation or recrystallization to yield 1-(2,3-dichlorophenyl)piperazine.

-

Step 3: Synthesis of trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic Acid

This step involves the formation of the dimethylurea moiety on the amino group of the cyclohexane ring.

-

Protocol:

-

trans-4-Aminocyclohexyl acetic acid ethyl ester hydrochloride is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

-

The resulting amino acid is then reacted with dimethylcarbamoyl chloride in the presence of a base to form the N,N-dimethylurea derivative.

-

Step 4: Final Condensation and Reduction to Yield this compound

The final step involves the coupling of the two key intermediates followed by reduction.

-

Protocol:

-

trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid is activated using a coupling agent (e.g., carbonyldiimidazole) and then reacted with 1-(2,3-dichlorophenyl)piperazine to form an amide intermediate.

-

The resulting amide is then reduced using a suitable reducing agent, such as a borane complex, to yield this compound.

-

Alternatively, a more direct final step involves the acylation of trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexylamine with dimethylcarbamoyl chloride in the presence of a base.

-

Quantitative Data

| Step | Product | Yield (%) | Purity (%) | Analytical Data |

| 1 | trans-4-Aminocyclohexyl Acetic Acid Ethyl Ester HCl | ~60-70% (trans isomer) | >98% | |

| 2 | 1-(2,3-Dichlorophenyl)piperazine | ~60-65% | >99% | |

| 3 | trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic Acid | ~80-90% | >98% | |

| 4 | This compound | ~65-92% | >99.5% | ¹H NMR, ¹³C NMR, MS, IR |

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are mediated through its complex interactions with multiple neurotransmitter receptors. Its partial agonism at D2 and D3 receptors is a key feature, allowing it to modulate dopaminergic activity by acting as a functional antagonist in hyperdopaminergic states and a functional agonist in hypodopaminergic states.

Dopamine D2/D3 Receptor Signaling

As a partial agonist, this compound stabilizes the dopamine system. When dopamine levels are high, it competes with the endogenous ligand, reducing receptor activation. Conversely, when dopamine levels are low, it provides a basal level of receptor stimulation. This modulation primarily affects the Gαi/o-coupled signaling pathway, leading to an inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). This compound has been shown to be more potent than aripiprazole in inhibiting isoproterenol-induced cAMP production.

Furthermore, this compound demonstrates biased agonism, showing very weak partial agonist activity at the β-arrestin 2 interaction with the D2 receptor, while acting as a potent antagonist of this pathway. This differential effect on G-protein and β-arrestin signaling may contribute to its antimanic properties.

Serotonin 5-HT1A and 5-HT2A Receptor Signaling

This compound's partial agonism at 5-HT1A receptors, which are also coupled to Gαi/o, contributes to the inhibition of adenylyl cyclase and reduction of cAMP. This action is thought to be involved in its anxiolytic and antidepressant effects.

In contrast, its antagonism at 5-HT2A receptors blocks the Gαq/11-mediated signaling cascade. This prevents the activation of Phospholipase C (PLC), which would otherwise lead to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC). Blockade of this pathway is a common feature of atypical antipsychotics and is believed to contribute to the reduction of positive symptoms and a lower risk of extrapyramidal side effects.

The interplay of these signaling pathways is complex, with potential for convergence and divergence of downstream effects, ultimately impacting gene expression and neuronal function.

Conclusion

This compound represents a significant advancement in the pharmacotherapy of schizophrenia and bipolar disorder, owing to its unique and complex mechanism of action. A thorough understanding of its synthesis and chemical structure is paramount for drug development professionals involved in process optimization, quality control, and the discovery of new chemical entities. The synthetic routes presented in this guide offer a robust framework for the efficient production of this compound, while the elucidation of its signaling pathways provides a deeper insight into its therapeutic effects at the molecular level. Further research into the convergent and divergent aspects of these signaling cascades will continue to refine our understanding of this compound's broad-spectrum efficacy and inform the development of future generations of antipsychotic medications.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound hydrochloride(1083076-69-0) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

Cariprazine Pharmacokinetics in Preclinical Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of cariprazine, a dopamine D3-preferring D3/D2 receptor partial agonist, in various animal models. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its principal active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which are integral to its therapeutic effects.[1][2][3]

Metabolism of this compound

This compound is extensively metabolized in both humans and rodents, primarily through the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][4] The metabolic pathway involves sequential demethylation to form two major active metabolites, DCAR and DDCAR. These metabolites are pharmacologically active, sharing a similar receptor binding profile with the parent compound, and are found in substantial levels in plasma, suggesting they contribute significantly to the overall clinical efficacy of this compound.

Pharmacokinetic Profiles in Animal Models

Pharmacokinetic studies have been conducted in several animal species, most notably in rodents (rats and mice) and dogs, to characterize the ADME properties of this compound.

Rodent Models (Rats and Mice)

Studies in rats and mice have been fundamental in elucidating the pharmacokinetic profile of this compound.

This compound Pharmacokinetics:

In male Wistar rats, this compound demonstrates rapid and effective absorption following oral administration. After a single 1 mg/kg oral dose, peak plasma concentrations were reached between 0.5 and 1 hour. The oral bioavailability was determined to be 52% in rats. Following intravenous administration of 1 mg/kg to male rats, the systemic plasma clearance was 32 mL/min/kg. The high volume of distribution (Vd: 6.5 L/kg) suggests extensive tissue distribution.

This compound exhibits good blood-brain barrier penetration. In rats given a 10 mg/kg dose, the brain-to-plasma AUC ratio was 7.6:1. Similarly, in mice receiving a 1 mg/kg oral dose, the brain-to-plasma ratio for this compound was high at 7.3.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rodents

| Species | Dose (Route) | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) | Brain/Plasma Ratio (AUC) | Reference |

| Rat (Wistar) | 1 mg/kg (p.o.) | 0.5 - 1 | 91 | 52% | 7.6 (at 10 mg/kg) | |

| Rat (Wistar) | 1 mg/kg (i.v.) | - | - | - | - | |

| Mouse (NMRI) | 1 mg/kg (p.o.) | 2 | - | - | 7.3 |

Metabolite Pharmacokinetics (DDCAR):

Following acute administration of this compound to rodents, the active metabolite DDCAR is detected in the brain, though at much lower levels than the parent compound. In mice, after a 1 mg/kg oral dose of this compound, the concentration of the formed DDCAR was about 15% of the this compound concentration in plasma and only 5% in the brain. The brain-to-plasma ratio for this formed DDCAR was 2.7, significantly lower than that of this compound.

A study specifically characterizing the pharmacokinetics of DDCAR in male Wistar rats after a single oral (0.9 mg/kg) and intravenous (1 mg/kg) administration was also performed. A brain penetrability study in rats at equimolar doses revealed that this compound brain exposure was approximately 2.5-fold higher than that of DDCAR.

Dog Model

Pharmacokinetic data in dogs show that this compound had rapid oral absorption with a Tmax at 4 hours and a high bioavailability of 80%.

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Dogs

| Species | Dose (Route) | Tmax (h) | Bioavailability (%) | Reference |

| Dog | Not Specified | 4 | 80% |

Experimental Protocols

The characterization of this compound's pharmacokinetics involved standardized preclinical methodologies.

Animal Models

-

Rats: Male Hannover Wistar rats with body weights ranging from 170 g to 250 g were used for bioavailability and brain penetrability studies.

-

Mice: Male NMRI and CD-1 mice weighing between 20 g and 35 g were utilized in pharmacokinetic and pharmacodynamic studies.

Drug Administration and Formulation

-

Routes of Administration: this compound and its metabolites were administered orally (p.o.) or intravenously (i.v.).

-

Formulations:

-

Oral (Rat Bioavailability): 0.1% acetic acid in deionized water.

-

Oral (Rat Brain Penetrability): 5% Tween 80 in deionized water.

-

Intravenous (Rat): 0.1% acetic acid/5.5% glucose in deionized water.

-

Oral (DDCAR in rats): 5% Tween 80 in deionized water.

-

Intravenous (DDCAR in rats): 1% lactic acid in 0.9% NaCl.

-

Sample Analysis

-

Bioanalytical Method: The concentrations of this compound and its metabolite DDCAR in plasma and brain samples were determined using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Relationship Between Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of this compound and DDCAR are directly linked to their pharmacodynamic effects, specifically their ability to occupy dopamine D2 and D3 receptors in the brain. Both this compound and DDCAR demonstrated dose-dependent occupancy of D2 and D3 receptors in the rat brain. However, this compound was found to be more potent for D2 receptor occupancy, while both compounds showed similar potency for D3 receptors. This difference in D2 receptor occupancy, likely influenced by the higher brain exposure of this compound compared to DDCAR, may explain why DDCAR is 3- to 10-fold less potent than this compound in rodent models of antipsychotic-like activity.

References

- 1. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. dovepress.com [dovepress.com]

Cariprazine: A Technical Guide to its Pharmacodynamics and Receptor Occupancy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariprazine is an atypical antipsychotic characterized by a unique and complex pharmacodynamic profile. Its therapeutic efficacy is believed to be mediated through a combination of partial agonism and antagonism at key dopamine and serotonin receptors. This technical guide provides an in-depth overview of this compound's pharmacodynamics, supported by quantitative data from receptor binding and functional assays, and detailed insights from receptor occupancy studies. The experimental protocols for the key studies are outlined to provide a comprehensive resource for the scientific community.

Core Pharmacodynamics: Receptor Binding and Functional Activity

This compound exhibits a high affinity for several G-protein coupled receptors (GPCRs) implicated in the pathophysiology of various psychiatric disorders. Its primary mechanism of action is attributed to its activity at dopamine D2 and D3 receptors, and serotonin 5-HT1A receptors.

Receptor Binding Affinities

The binding affinity of this compound and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), to various receptors has been extensively characterized using radioligand binding assays. The inhibitory constant (Ki) is a measure of binding affinity, with a lower Ki value indicating a higher affinity. This compound demonstrates a notable preference for the dopamine D3 receptor over the D2 receptor.[1][2][3]

| Receptor Subtype | This compound Ki (nM) | DCAR pKi | DDCAR pKi | Reference |

| Dopamine Receptors | ||||

| Dopamine D3 | 0.085 | 10.42 | 10.25 | [2][4] |

| Dopamine D2L | 0.49 | 9.31 | - | |

| Dopamine D2S | 0.69 | - | - | |

| Serotonin Receptors | ||||

| Serotonin 5-HT1A | 2.6 | - | - | |

| Serotonin 5-HT2A | 18.8 | - | - | |

| Serotonin 5-HT2B | 0.58 | - | - | |

| Serotonin 5-HT2C | 134 | - | - | |

| Histamine Receptors | ||||

| Histamine H1 | 23.2 | - | - | |

| Adrenergic Receptors | ||||

| α1A-Adrenergic | 155 | - | - |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.

Functional Activity Profile

This compound's functional activity is as critical as its binding affinity in defining its pharmacological effects. It acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors. This means it has lower intrinsic activity at these receptors compared to the endogenous full agonist (dopamine or serotonin). Consequently, this compound can act as a functional agonist in a low neurotransmitter environment and as a functional antagonist in a high neurotransmitter environment. At the serotonin 5-HT2A and 5-HT2B receptors, this compound acts as an antagonist.

| Receptor | Functional Activity | Reference |

| Dopamine D2 | Partial Agonist | |

| Dopamine D3 | Partial Agonist | |

| Serotonin 5-HT1A | Partial Agonist | |

| Serotonin 5-HT2A | Antagonist | |

| Serotonin 5-HT2B | Antagonist |

Signaling Pathways

The interaction of this compound with its primary targets initiates intracellular signaling cascades. The dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor, are predominantly coupled to the Gi/o family of G-proteins. Activation of these receptors by an agonist (or partial agonist like this compound) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Receptor Occupancy Studies

Receptor occupancy studies, primarily using Positron Emission Tomography (PET), have been instrumental in understanding the in vivo effects of this compound at its target receptors in both preclinical animal models and human subjects. These studies help to establish the relationship between drug dosage, plasma concentration, and the extent of receptor engagement in the brain.

Preclinical Studies

In non-human primates, this compound demonstrated dose-dependent occupancy of D2/D3 receptors. At doses of 5.0 and 30 µg/kg, this compound resulted in approximately 45% and 80% receptor occupancy, respectively, as measured by both an antagonist radioligand ([11C]raclopride) and an agonist radioligand ([11C]MNPA). Occupancy at 5-HT1A receptors was found to be considerably lower, with a maximum of around 30%.

Clinical Studies

Human PET studies have confirmed the high in vivo occupancy of both D2 and D3 receptors at clinically relevant doses. One study in patients with schizophrenia using the D3/D2 agonist radioligand [11C]-(+)-PHNO revealed that this compound binds to both receptor types in a dose-dependent manner.

| This compound Daily Dose | Mean D3 Receptor Occupancy | Mean D2 Receptor Occupancy | Reference |

| 1 mg | 76% | 45% | |

| 3 mg | 92% | 79% | |

| 12 mg | ~100% | ~95-100% |

These data confirm the in vivo preference of this compound for the D3 receptor, particularly at lower doses. It is projected that daily doses of 4.5 and 6 mg would lead to full occupancy of D3 receptors. This high level of target engagement is considered a prerequisite for the antipsychotic efficacy of partial agonists.

Experimental Protocols

The characterization of this compound's pharmacodynamic profile relies on a suite of specialized in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a drug for its receptor targets.

Protocol Outline:

-

Membrane Preparation: Homogenates of cells or tissues expressing the receptor of interest are prepared.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]raclopride for D2/D3 receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation Assay)

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or partial agonist at a given receptor. For Gi/o-coupled receptors like D2, D3, and 5-HT1A, a common method is to measure the inhibition of adenylyl cyclase activity, which is reflected by a decrease in intracellular cAMP levels.

Protocol Outline:

-

Cell Culture: Cells stably expressing the receptor of interest are cultured and seeded into microplates.

-

Stimulation: To measure the inhibitory effect on cAMP production, intracellular cAMP levels are first stimulated using an adenylyl cyclase activator like forskolin.

-

Drug Treatment: The cells are then treated with varying concentrations of the test compound (this compound).

-

Incubation and Lysis: After a defined incubation period, the cells are lysed to release the intracellular contents.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assays (ELISA), homogeneous time-resolved fluorescence (HTRF), or luminescence-based reporter assays.

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (for agonists/partial agonists) or IC50 (for antagonists) can be determined.

In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain.

Protocol Outline:

-

Baseline Scan: A PET scan is performed on the subject at baseline (before drug administration) following the injection of a specific radioligand (e.g., [11C]-(+)-PHNO for D2/D3 receptors). This provides a measure of the baseline receptor availability.

-

Drug Administration: The subject is then treated with this compound, either as a single dose or over a period of time to reach steady-state concentrations.

-

Post-Dose Scan: A second PET scan is conducted after this compound administration.

-

Image Analysis: The PET images from the baseline and post-dose scans are analyzed to quantify the binding potential of the radioligand in specific brain regions.

-

Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in the binding potential of the radioligand after drug administration compared to the baseline scan.

-

Correlation Analysis: The calculated receptor occupancy values are then correlated with the plasma concentrations of this compound and its metabolites, as well as with clinical efficacy and side effects.

Conclusion

This compound possesses a distinct pharmacodynamic profile characterized by high affinity and partial agonism at dopamine D3 and D2 receptors, with a preference for D3, as well as partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors. This multifaceted receptor interaction profile, confirmed by extensive in vitro binding and functional assays and corroborated by in vivo receptor occupancy studies, underpins its therapeutic utility across a range of psychiatric conditions. The detailed methodologies provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate the intricate pharmacology of this compound and similar compounds.

References

- 1. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]

- 3. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Long-Term Neurochemical Tapestry of Cariprazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cariprazine, a third-generation antipsychotic, possesses a unique pharmacological profile characterized by dopamine D₃/D₂ and serotonin 5-HT₁ₐ receptor partial agonism, with a notable preference for the D₃ receptor. This in-depth technical guide elucidates the long-term neurochemical effects of this compound administration, providing a comprehensive overview of its impact on key neurotransmitter systems. Through a synthesis of preclinical data, this whitepaper details the adaptive changes in receptor densities, neurotransmitter levels, and downstream signaling pathways following chronic this compound exposure. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the intricate molecular mechanisms at play. This guide serves as a critical resource for researchers and drug development professionals seeking to understand the sustained neurobiological impact of this compound.

Introduction

The therapeutic efficacy of antipsychotic medications is intrinsically linked to their ability to modulate complex neurochemical systems. This compound stands out due to its high affinity and partial agonist activity at dopamine D₃ receptors, a feature that is thought to contribute to its efficacy in treating a broad range of symptoms in schizophrenia and bipolar disorder.[1][2][3] Understanding the neurochemical adaptations that occur with long-term administration is crucial for elucidating its sustained therapeutic mechanisms and predicting its long-term clinical profile. This guide provides a detailed examination of these long-term effects, focusing on the dopamine, serotonin, and glutamate systems, as well as downstream signaling cascades and neurotrophic factors.

Dopaminergic System Modulation

Long-term administration of this compound induces significant adaptive changes in the dopaminergic system, primarily through its interaction with D₂, D₃, and D₄ receptors.

Receptor Density and Upregulation

Chronic treatment with this compound leads to a dose-dependent upregulation of dopamine D₂, D₃, and D₄ receptors in various brain regions.[4][5] Notably, the upregulation of D₃ receptors is a unique characteristic of this compound compared to other atypical antipsychotics. This effect may be linked to its high affinity and sustained partial agonism at this receptor subtype.

Table 1: Effects of Long-Term (28-day) this compound Administration on Dopamine Receptor Density in Rat Brain

| Brain Region | Receptor Subtype | This compound Dose (mg/kg) | Change in Receptor Density (%) |

| Medial Prefrontal Cortex (mPFC) | D₂ | 0.2 | +27 |

| 0.6 | +43 | ||

| Nucleus Accumbens (NAc) | D₂ | 0.06 | +40 |

| 0.2 | +45 | ||

| D₃ (Shell) | 0.2 | +31 | |

| 0.6 | +48 | ||

| D₄ | 0.2 | +53 | |

| 0.6 | +82 | ||

| Caudate Putamen (CPu) | D₂ (Medial) | 0.06 | +41 |

| 0.2 | +53 | ||

| D₂ (Lateral) | 0.06 | +52 | |

| 0.2 | +63 | ||

| D₄ (Medial) | 0.2 | +54 | |

| 0.6 | +98 | ||

| D₄ (Lateral) | 0.2 | +58 | |

| 0.6 | +74 | ||

| Hippocampus (HIPP) | D₂ | 0.6 | +38 |

| D₄ | 0.06 | +38 | |

| 0.2 | +71 | ||

| 0.6 | +98 | ||

| Olfactory Tubercle (OT) | D₃ | 0.06 | +27 |

| 0.2 | +49 | ||

| 0.6 | +67 | ||

| Islands of Calleja (ICj) | D₃ | 0.06 | +32 |

| 0.2 | +41 | ||

| 0.6 | +57 |

Extracellular Dopamine Levels

In vivo microdialysis studies in a rat model of schizophrenia (phencyclidine-induced hyperactivity) demonstrate that this compound dose-dependently inhibits the pathological increase in extracellular dopamine levels in the medial prefrontal cortex.

Table 2: Effect of this compound on PCP-Induced Increase in Extracellular Dopamine in Rat mPFC

| Treatment | This compound Dose (mg/kg) | Inhibition of PCP-Induced Dopamine Increase (rel. AUC%) |

| Aripiprazole (comparator) | 20 | Significant |

| This compound | 0.8 | Significant |

Data derived from graphical representations in the source study.

Serotonergic System Modulation

This compound's interaction with serotonin receptors, particularly 5-HT₁ₐ and 5-HT₂ₐ, contributes to its overall neurochemical profile.

Receptor Density and Upregulation

Long-term this compound administration increases 5-HT₁ₐ receptor density in cortical and hippocampal regions. This upregulation may contribute to its anxiolytic and antidepressant-like effects. In contrast to some other atypical antipsychotics, chronic this compound treatment does not appear to significantly alter 5-HT₂ₐ receptor levels.

Table 3: Effects of Long-Term (28-day) this compound Administration on Serotonin 5-HT₁ₐ Receptor Density in Rat Brain

| Brain Region | This compound Dose (mg/kg) | Change in 5-HT₁ₐ Receptor Density (%) |

| Medial Prefrontal Cortex (MPC) | 0.2 | Increased |

| 0.6 | Increased | |

| Dorsolateral Frontal Cortex (DFC) | 0.2 | Increased |

| 0.6 | Increased | |

| Hippocampus (CA1) | 0.06 | Increased |

| 0.2 | Increased | |

| 0.6 | Increased | |

| Hippocampus (CA3) | 0.06 | Increased |

| 0.2 | Increased | |

| 0.6 | Increased |

Specific percentage increases were not provided in the source, but were reported as significant increases.

Extracellular Serotonin Levels

Similar to its effect on dopamine, this compound also attenuates the phencyclidine-induced increase in extracellular serotonin levels in the medial prefrontal cortex of rats.

Table 4: Effect of this compound on PCP-Induced Increase in Extracellular Serotonin in Rat mPFC

| Treatment | This compound Dose (mg/kg) | Inhibition of PCP-Induced Serotonin Increase (rel. AUC%) |

| Aripiprazole (comparator) | 20 | Significant |

| This compound | 0.8 | Significant |

Data derived from graphical representations in the source study.

Glutamatergic and GABAergic System Modulation

This compound also exerts modulatory effects on the primary excitatory and inhibitory neurotransmitter systems in the brain.

Receptor Alterations

Long-term administration of this compound has been shown to decrease NMDA receptor and increase AMPA receptor levels in select brain regions, suggesting a complex regulation of glutamatergic neurotransmission.

Extracellular Neurotransmitter Levels

In the phencyclidine rat model, this compound dose-dependently inhibits the PCP-induced elevation of extracellular glutamate and noradrenaline in the medial prefrontal cortex. Notably, no significant changes were observed in GABA levels.

Table 5: Effect of this compound on PCP-Induced Increase in Extracellular Glutamate and Noradrenaline in Rat mPFC

| Neurotransmitter | This compound Dose (mg/kg) | Inhibition of PCP-Induced Increase (rel. AUC%) |

| Glutamate | 0.2 | Significant |

| 0.8 | Significant | |

| Noradrenaline | 0.2 | Significant |

| 0.8 | Significant |

Data derived from graphical representations in the source study.

Downstream Signaling Pathways

The interaction of this compound with its primary receptor targets initiates a cascade of intracellular signaling events.

G Protein-Dependent and β-Arrestin Signaling

This compound acts as a partial agonist for D₂ receptor-mediated G protein-dependent inhibition of cAMP production. In contrast, it demonstrates very weak partial agonist activity at the D₂ receptor/β-arrestin 2 interaction, effectively acting as an antagonist of this pathway. This biased agonism may contribute to its favorable side-effect profile.

Table 6: In Vitro Activity of this compound at D₂ Receptor Signaling Pathways

| Signaling Pathway | Agonist Activity (Emax %) | Antagonist Activity (KB nmol/L) |

| G protein (cAMP inhibition) | 48.7 ± 2.4 | - |

| β-arrestin 2 | 10.9 ± 3.1 | 1.8 ± 0.3 |

cAMP-PKA-CREB Pathway